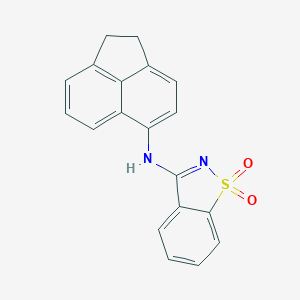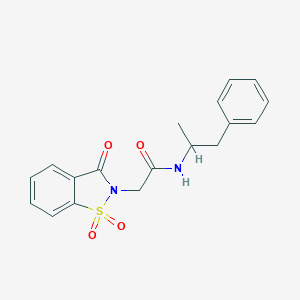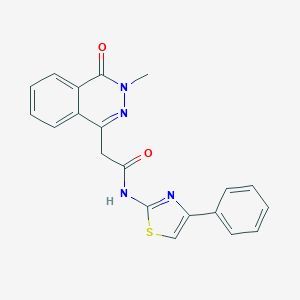![molecular formula C16H13NO2S2 B277346 N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide](/img/structure/B277346.png)
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is an important step in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase in cancer cells, leading to reduced cell proliferation and increased apoptosis.
作用機序
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide binds to the active site of glutaminase, blocking its ability to hydrolyze glutamine to glutamate. This leads to a decrease in glutamate levels and an increase in glutamine levels in cancer cells. Glutamine is an important nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and provide energy for cell proliferation. By inhibiting glutaminase, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide reduces the availability of glutamine, leading to reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to reducing cell proliferation and increasing apoptosis, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been shown to inhibit the mTOR pathway, which is involved in cell growth and survival. N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has also been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death.
実験室実験の利点と制限
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is selective for glutaminase and does not affect other enzymes involved in glutamine metabolism. However, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to use in long-term experiments. It is also toxic to normal cells at high concentrations, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for research on N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide. One area of focus is the development of more stable analogs of N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide that can be used in long-term experiments. Another area of focus is the development of more selective inhibitors of glutaminase that can target specific isoforms of the enzyme. Finally, there is interest in combining N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide with other anticancer agents to enhance its effectiveness and reduce toxicity.
合成法
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-bromo-1-biphenyl with thiophene-2-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonia and sodium cyanide. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide selectively inhibits glutaminase in cancer cells, leading to reduced cell proliferation and increased apoptosis. In vivo studies have also shown that N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide can inhibit tumor growth in animal models of cancer. N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been studied in a variety of cancer types, including breast, lung, prostate, and glioma.
特性
分子式 |
C16H13NO2S2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-(4-phenylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13NO2S2/c18-21(19,16-7-4-12-20-16)17-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12,17H |
InChIキー |
GCNFCIYJCJBHOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)


![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)